7-Fluoro-6-methyl-1H-indole
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Overview
Description
7-Fluoro-6-methyl-1H-indole is a compound with the CAS Number: 1352395-29-9 . It has a molecular weight of 149.17 . The IUPAC name for this compound is 7-fluoro-6-methyl-1H-indole .
Molecular Structure Analysis
The molecular structure of 7-Fluoro-6-methyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C9H8FN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 7-Fluoro-6-methyl-1H-indole are not available, indole derivatives are known to undergo a variety of reactions. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Physical And Chemical Properties Analysis
7-Fluoro-6-methyl-1H-indole has a molecular weight of 149.17 . It should be stored at refrigerated temperatures .Scientific Research Applications
HIV-1 Attachment Inhibition
The indole derivative 1 interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. A specific derivative, 7-azaindole, exhibited improved pharmaceutical properties while retaining the HIV-1 inhibitory profile, suggesting potential applications in HIV treatment strategies (Wang et al., 2003).
Radiopharmaceutical Synthesis
Fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole, a potent agent for imaging paired helical filaments of tau, highlights its application in early clinical trials for Alzheimer's disease diagnosis. This study reports a simplified synthesis method suitable for routine clinical production, demonstrating the compound's relevance in PET radiopharmaceuticals (Shoup et al., 2013).
Catalytic Activity in Organic Synthesis
Nickel ferrite nanoparticles have shown catalytic activity in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which were evaluated for antioxidant and antimicrobial activities. This highlights the utility of 7-fluoro-6-methyl-1H-indole derivatives in developing new compounds with potential biological activities (Rao et al., 2019).
Antivirulence Properties
Indole derivatives, including those structurally related to 7-fluoro-6-methyl-1H-indole, have been investigated for their ability to interfere with the quorum sensing systems of various bacterial pathogens. These studies reveal the antibiofilm and antivirulence properties of indole derivatives, indicating their potential in strategies targeting bacterial virulence without promoting resistance (Sethupathy et al., 2020).
Photophysical Studies and Novel Fluorophores
The photochemical reaction of indoles with halocompounds, including those related to 7-fluoro-6-methyl-1H-indole, has been explored for generating new fluorophores and unique modifications. This research opens avenues for developing novel tryptophan-based fluorophores and protein labeling strategies, demonstrating the compound's relevance in biochemistry and molecular biology (Ladner et al., 2014).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, the future directions for 7-Fluoro-6-methyl-1H-indole could involve further exploration of its biological activities and potential therapeutic applications.
properties
IUPAC Name |
7-fluoro-6-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYYCBWIKBYOJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methyl-1H-indole |
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